1-(1-Adamantyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Adamantyl)pyrrolidin-2-one is an organic compound known for its unique structure and significant applications in various fields. It appears as a colorless to light yellow crystal and has a molecular formula of C14H21NO with a molecular weight of 219.32 g/mol . The compound is often used as an intermediate in pharmaceutical chemistry to synthesize biologically active compounds and improve the solubility, stability, and pharmacokinetic properties of drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)pyrrolidin-2-one can be synthesized by reacting adamantane-1-ol (malachite alcohol) with pyrrolidin-2-one. An acid catalyst is typically used to promote the condensation reaction between the alcohol and the ketone . The reaction conditions involve maintaining an appropriate temperature and ensuring the presence of the acid catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Adamantyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-(1-Adamantyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules. Its unique structure allows for modifications that can lead to new compounds with diverse properties.

Biology

In biological research, this compound is utilized to study various biological pathways and mechanisms. Its structural properties facilitate investigations into enzyme interactions and receptor binding.

Medicine

The compound has significant potential in medicinal chemistry. It is explored for:

- Drug Design: Enhancing the pharmacokinetic properties of therapeutic agents.

- Antiviral Activity: Similar to other adamantane derivatives, it shows promise against influenza viruses by inhibiting viral replication through interaction with viral ion channels.

- Anticancer Properties: Preliminary studies indicate that derivatives of this compound may exhibit antitumor activity.

Case Studies and Findings

Several studies highlight the applications and effectiveness of this compound:

- Antiviral Studies:

- Antitumor Activity:

- Pharmacokinetic Enhancements:

Mecanismo De Acción

The mechanism by which 1-(1-Adamantyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance and stability, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidin-2-one moiety can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-Adamantylacetic acid: Known for its steric hindrance and stability, similar to 1-(1-Adamantyl)pyrrolidin-2-one.

1-(1-Adamantyl)-2-pyrrolidone: Another compound with a similar structure and applications.

Uniqueness: this compound is unique due to its combination of the adamantyl group and the pyrrolidin-2-one moiety, which provides a balance of stability and reactivity. This makes it particularly valuable in pharmaceutical chemistry for improving drug properties.

Actividad Biológica

1-(1-Adamantyl)pyrrolidin-2-one is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The adamantyl moiety is known to enhance the lipophilicity and bioavailability of compounds, making derivatives of adamantane valuable in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential antidiabetic properties.

Chemical Structure and Properties

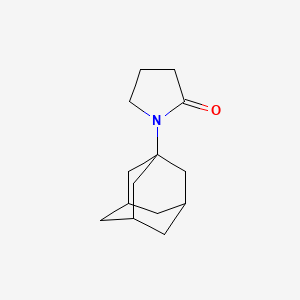

The structure of this compound can be represented as follows:

This compound features a pyrrolidinone ring attached to an adamantyl group, which contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the adamantyl group exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated potent antibacterial activity against several Gram-positive bacteria. The activity was attributed to the lipophilic nature of the adamantyl group, which enhances membrane penetration and disrupts bacterial cell integrity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its role as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Case Study: Inhibition of TNF-alpha Production

In a controlled study, cells treated with this compound exhibited a significant reduction in TNF-alpha production compared to untreated controls. This suggests that the compound may serve as a candidate for further development in treating conditions characterized by excessive inflammation.

Antidiabetic Properties

Emerging studies have suggested that derivatives of adamantane, including this compound, may possess antidiabetic properties through inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which subsequently improve insulin secretion .

Table 2: DPP-IV Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.35 |

| Sitagliptin | 0.50 |

Propiedades

IUPAC Name |

1-(1-adamantyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSPGERYUBJGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.